1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea
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Description
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea, also known as HDMP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, recent scientific research has shown that HDMP-28 has potential therapeutic applications in the treatment of various medical conditions.
Scientific Research Applications
Pharmaceuticals
Urea derivatives are often used as pharmacophores in drug discovery due to their broad range of biological activities. They can interact with proteins and receptor targets, which is essential for developing new medications .
Cancer Therapy
Some urea derivatives serve as inhibitors for enzymes like Aurora kinases and histone deacetylases (HDAC), which are crucial in cell division and differentiation. They can also regulate cellular pH to achieve therapeutic effects against cancer .
Antimicrobial Agents
New urea derivatives containing aryl moieties have been synthesized and characterized as potential antimicrobial agents, showing promise in combating various bacterial infections .
Agriculture
In agriculture, urea derivatives can be used to synthesize bioactive heterocyclic molecules that may serve as pesticides or fertilizers, enhancing crop protection and growth .
properties
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)13(18)9-10-16-14(19)17-11-5-7-12(20-4)8-6-11/h5-8,13,18H,9-10H2,1-4H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSZIGHROLYGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea |
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